4-Bromo-1-chloro-6-nitroisoquinoline 4-Bromo-1-chloro-6-nitroisoquinoline
Brand Name: Vulcanchem
CAS No.: 1369199-81-4
VCID: VC0058014
InChI: InChI=1S/C9H4BrClN2O2/c10-8-4-12-9(11)6-2-1-5(13(14)15)3-7(6)8/h1-4H
SMILES: C1=CC2=C(C=C1[N+](=O)[O-])C(=CN=C2Cl)Br
Molecular Formula: C₉H₄BrClN₂O₂
Molecular Weight: 287.5

4-Bromo-1-chloro-6-nitroisoquinoline

CAS No.: 1369199-81-4

Cat. No.: VC0058014

Molecular Formula: C₉H₄BrClN₂O₂

Molecular Weight: 287.5

* For research use only. Not for human or veterinary use.

4-Bromo-1-chloro-6-nitroisoquinoline - 1369199-81-4

Specification

CAS No. 1369199-81-4
Molecular Formula C₉H₄BrClN₂O₂
Molecular Weight 287.5
IUPAC Name 4-bromo-1-chloro-6-nitroisoquinoline
Standard InChI InChI=1S/C9H4BrClN2O2/c10-8-4-12-9(11)6-2-1-5(13(14)15)3-7(6)8/h1-4H
SMILES C1=CC2=C(C=C1[N+](=O)[O-])C(=CN=C2Cl)Br

Introduction

Chemical Identity and Structural Characteristics

4-Bromo-1-chloro-6-nitroisoquinoline is a substituted isoquinoline with three key functional groups strategically positioned around the isoquinoline ring system. It is identified by the CAS Registry Number 1369199-81-4 and possesses distinctive chemical and physical properties that differentiate it from other isoquinoline derivatives.

Basic Chemical Properties

The compound exhibits the following fundamental chemical characteristics:

PropertyValue
Molecular FormulaC₉H₄BrClN₂O₂
Molecular Weight287.5 g/mol
IUPAC Name4-bromo-1-chloro-6-nitroisoquinoline
CAS Number1369199-81-4
Standard InChIInChI=1S/C9H4BrClN2O2/c10-8-4-12-9(11)6-2-1-5(13(14)15)3-7(6)8/h1-4H
SMILESC1=CC2=C(C=C1N+[O-])C(=CN=C2Cl)Br

The compound features a basic isoquinoline scaffold with substitutions at positions 1, 4, and 6. The chlorine atom at position 1, bromine atom at position 4, and nitro group at position 6 create a unique electronic distribution across the molecule, influencing its reactivity patterns and potential applications .

Structural Analysis

The isoquinoline core of this compound consists of a benzene ring fused to a pyridine ring, forming the characteristic bicyclic structure. The strategic positioning of the three functional groups creates specific electronic and steric effects:

  • The chlorine at position 1 affects the reactivity of the pyridine nitrogen

  • The bromine at position 4 introduces potential for cross-coupling reactions

  • The nitro group at position 6 significantly influences the electron distribution and provides opportunities for further transformations

These structural features make 4-bromo-1-chloro-6-nitroisoquinoline particularly interesting for organic synthesis applications, as each functional group can serve as a handle for selective modifications.

StepReactionReagentsConditions
1Nitration of isoquinolineKNO₃/H₂SO₄Controlled temperature
2N-oxidationm-CPBARoom temperature in CH₂Cl₂
3ChlorinationPOCl₃Reflux conditions
4BrominationNBS or Br₂Acetic acid as solvent

This proposed pathway draws from similar syntheses seen in related compounds, such as the synthesis of 4-bromo-1-chloroisoquinoline which has been documented to proceed via N-oxidation followed by chlorination with POCl₃ .

Information from other brominated isoquinolines suggests that the bromination step typically achieves high yields (70-90%) when performed under appropriate conditions .

Physical Properties and Characteristics

The physical properties of 4-bromo-1-chloro-6-nitroisoquinoline influence its handling, storage, and applications in various research contexts.

Applications and Research Significance

Medicinal Chemistry Applications

Isoquinoline derivatives as a class have shown significant importance in medicinal chemistry. The specific substitution pattern in 4-bromo-1-chloro-6-nitroisoquinoline offers potential for:

  • Use as a building block for the synthesis of more complex bioactive compounds

  • Development of kinase inhibitors, as related pyrazolo[3,4-g]isoquinolines have demonstrated activity in this area

  • Potential antimicrobial or anticancer agent development, consistent with activities seen in other halogenated isoquinoline derivatives

SupplierPackage SizePrice (approx.)Notes
CymitQuimica100 mg5,796.00 €Research grade
Vulcan ChemicalCustom quantitiesVariableFor research use only

The relatively high price point reflects the specialized nature of the compound and the complexity of its synthesis .

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